Ethyl trans-chrysanthemate
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Overview
Description
Ethyl trans-chrysanthemate is an organic compound with the molecular formula C12H20O2. It is an ester derived from chrysanthemic acid and ethanol. This compound is known for its role in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control due to their effectiveness and low toxicity to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: This compound can participate in substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Chrysanthemic acid and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted chrysanthemate esters.
Scientific Research Applications
Ethyl trans-chrysanthemate has several scientific research applications, including:
Mechanism of Action
Ethyl trans-chrysanthemate exerts its effects primarily through its role as a precursor to pyrethroid insecticides. Pyrethroids act on the nervous systems of insects by binding to voltage-gated sodium channels, leading to prolonged depolarization and paralysis of the insect. This mechanism makes pyrethroids highly effective insecticides .
Comparison with Similar Compounds
Ethyl trans-chrysanthemate is similar to other chrysanthemate esters, such as methyl chrysanthemate and isobutyl chrysanthemate. it is unique in its specific ester group, which influences its physical and chemical properties. Compared to its analogs, this compound is often preferred for its balance of effectiveness and safety in insecticide formulations .
Similar Compounds
- Methyl chrysanthemate
- Isobutyl chrysanthemate
- Chrysanthemic acid esters
Properties
CAS No. |
41641-25-2 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
VIMXTGUGWLAOFZ-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(C)C |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C |
Origin of Product |
United States |
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